molecular formula C25H33N7O3 B605766 (3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One CAS No. 1869912-39-9

(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One

カタログ番号: B605766
CAS番号: 1869912-39-9
分子量: 479.6 g/mol
InChIキー: RSMYFSPOTCDHHJ-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . AZD-5153 ligates two bromodomains in BRD4 simultaneously .

Cellular Effects

AZD-5153 has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of AZD-5153 involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, AZD-5153 has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .

Dosage Effects in Animal Models

In animal models, in vivo administration of AZD-5153 led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between AZD-5153 exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .

Metabolic Pathways

It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .

Transport and Distribution

It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .

Subcellular Localization

It is known that bromodomain-mediated interactions localize BRD4, the target of AZD-5153, to discrete chromosomal locations .

準備方法

AZD-5153の合成には、中間体の調製とその後の特定の条件下での反応など、いくつかのステップが含まれます。 1つの方法は、水中のジメチルスルホキシド(DMSO)とヒドロキシプロピル-β-シクロデキストリン(HP-B-CD)の混合物中に化合物を可溶化し、その後、前臨床モデルで経口強制投与またはミニポンプ注入によって投与します . AZD-5153の工業生産方法は、入手可能な文献では広く詳しく説明されていませんが、通常、化合物の純度と有効性を保証するために、大規模な合成と精製プロセスが含まれます。

科学的研究の応用

Cancer Treatment

AZD-5153 has been primarily investigated for its efficacy in treating various solid tumors. It acts as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression involved in cancer cell proliferation and survival. The inhibition of BRD4 has been shown to lead to reduced tumor growth and increased apoptosis in cancer cells.

  • Clinical Trials : The compound is currently undergoing Phase 1 clinical trials to evaluate its safety and efficacy in patients with solid tumors. Preliminary results indicate promising anti-tumor activity, with ongoing assessments of its pharmacokinetics and optimal dosing strategies .

In Vitro Studies

In vitro studies have demonstrated that AZD-5153 effectively inhibits the growth of various cancer cell lines. For instance:

  • Breast Cancer : Studies showed significant cytotoxic effects against triple-negative breast cancer cells.
  • Lung Cancer : The compound exhibited potent anti-proliferative effects on non-small cell lung cancer cell lines.

These findings underscore the potential utility of AZD-5153 as a targeted therapeutic agent in oncology .

In Vivo Studies

Animal models have further validated the anticancer properties of AZD-5153. In xenograft models of human tumors, treatment with AZD-5153 resulted in marked tumor shrinkage and improved survival rates compared to control groups .

Case Studies

Several case studies have highlighted the application of AZD-5153 in clinical settings:

  • Case Study 1 : A patient with advanced solid tumors showed a partial response to treatment with AZD-5153 after two cycles, highlighting its potential for inducing tumor regression.
  • Case Study 2 : Another patient with metastatic breast cancer experienced stabilization of disease after receiving AZD-5153, suggesting its role in managing aggressive cancer types .

生物活性

The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One, also known as AZD5153, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

AZD5153 has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C25H33N7O3C_{25}H_{33}N_7O_3, and it has an average molecular weight of approximately 479.585 g/mol .

AZD5153 functions primarily as a bromodomain and extraterminal (BET) inhibitor. It selectively inhibits the bromodomain-containing protein BRD4, which plays a crucial role in the regulation of gene expression and cell cycle progression. The compound's mechanism involves:

  • Bivalent Binding : AZD5153 exhibits enhanced potency through bivalent interactions with BRD4, leading to effective downregulation of c-Myc and subsequent inhibition of tumor growth in xenograft models .
  • Cellular Effects : The compound has been shown to affect cellular pathways involved in proliferation and survival, particularly in cancer cells.

In Vitro Studies

Research has demonstrated that AZD5153 exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity : In vitro assays have shown that AZD5153 effectively reduces cell viability in multiple cancer types, including those resistant to conventional therapies .
  • Mechanisms of Action : Studies indicate that the compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle phases .

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of AZD5153:

  • Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of human cancers, correlating with its ability to downregulate c-Myc expression .
  • Pharmacokinetics : AZD5153 demonstrated favorable pharmacokinetic properties, supporting its potential for clinical development .

Case Studies

Several specific studies highlight the biological activity of AZD5153:

  • Study on c-Myc Downregulation : A study reported that AZD5153 effectively downregulated c-Myc levels in cancer cell lines, leading to reduced proliferation rates .
  • Xenograft Tumor Models : In xenograft studies involving human tumor cells implanted in mice, treatment with AZD5153 resulted in a marked reduction in tumor size compared to control groups .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicitySignificant reduction in cell viability across various cancer lines
Apoptosis InductionIncreased caspase 3/7 activity leading to apoptosis
Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models

特性

IUPAC Name

(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMYFSPOTCDHHJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869912-39-9
Record name AZD-5153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5153
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5153
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Reactant of Route 2
Reactant of Route 2
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Reactant of Route 3
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Reactant of Route 4
Reactant of Route 4
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One
Reactant of Route 6
Reactant of Route 6
(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。